

ATTO 590 dye storage and handling best practices

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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ATTO 590 Dye Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of **ATTO 590** dye and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **ATTO 590** dye?

ATTO 590 dye, in its solid form, is shipped at ambient temperature. Upon receipt, it is crucial to store the vial at -20°C.^{[1][2]} To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.^[1] When stored correctly, protected from light and moisture, **ATTO 590** products are stable for at least three years.^[1]

Q2: How should I prepare stock solutions of **ATTO 590** dye?

ATTO 590 is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.^[1] For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents to prevent hydrolysis and ensure reactivity.^[1] Labeling solutions of NHS-esters and maleimides should be prepared immediately before use.^[1] The stability of these solutions can be limited depending on the quality of the solvent.^[1] For example, a 10 mg/ml stock solution of **ATTO 590** NHS-ester in

DMF is stable for two weeks at -20°C, while a maleimide solution in DMF is stable for one week at -80°C.[3][4]

Q3: What are the key spectral properties of **ATTO 590** dye?

ATTO 590 is a rhodamine dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][5][6][7] These characteristics make it highly suitable for single-molecule detection and high-resolution microscopy.[5][6][7]

Property	Value
Excitation Maximum (λ_{ex})	593 nm[1][7]
Emission Maximum (λ_{em})	622 nm[1][7]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$ [1]
Fluorescence Quantum Yield (η)	80%[1]
Fluorescence Lifetime (τ)	3.7 ns[1]

Q4: What are common applications of **ATTO 590** dye?

ATTO 590 is a versatile dye used in a wide range of life science applications. Its high photostability and brightness make it ideal for demanding applications such as:

- Labeling of DNA, RNA, and proteins.[1]
- Single-molecule detection.[1][5]
- High-resolution microscopy (e.g., PALM, dSTORM, STED).[5][6]
- Flow cytometry (FACS).[5]
- Fluorescence in-situ hybridization (FISH).[5]

Troubleshooting Guides

Low Labeling Efficiency

Problem: You are observing a low degree of labeling (DOL) for your protein or antibody with **ATTO 590** NHS-ester or maleimide.

Possible Causes and Solutions:

- Presence of Competing Amines or Thiols: Buffers containing primary amines (e.g., Tris) or thiols will compete with your target molecule for the reactive dye.[\[8\]](#)
 - Solution: Exchange the buffer to an amine-free or thiol-free buffer (e.g., PBS, HEPES, MES) using dialysis or gel filtration before starting the labeling reaction.[\[8\]](#)
- Incorrect pH: The efficiency of the labeling reaction is highly pH-dependent. For NHS-ester labeling of amines, the pH should be between 8.0 and 9.0.[\[9\]](#) For maleimide labeling of thiols, a pH of 6.5-7.5 is recommended.[\[10\]](#)
 - Solution: Carefully adjust and buffer the reaction solution to the optimal pH for the specific reactive dye.
- Hydrolyzed Reactive Dye: **ATTO 590** NHS-esters and maleimides are sensitive to moisture and can hydrolyze, rendering them non-reactive.[\[1\]](#)[\[8\]](#)
 - Solution: Always use anhydrous solvents to prepare dye stock solutions and prepare them immediately before use.[\[1\]](#)[\[3\]](#) Allow the dye vial to warm to room temperature before opening to prevent condensation.[\[1\]](#)
- Low Protein Concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[\[2\]](#)[\[3\]](#)
 - Solution: If possible, concentrate your protein solution to at least 2 mg/mL before labeling.[\[2\]](#)
- Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary.
 - Solution: Perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific target molecule. A 2-fold molar excess of reactive dye to the protein is a good starting point for antibodies.



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Caption: Troubleshooting workflow for low labeling efficiency.

High Background Fluorescence

Problem: Your imaging experiments show high background signal, obscuring the specific fluorescence from your labeled target.

Possible Causes and Solutions:

- **Excess Unconjugated Dye:** The most common cause of high background is the presence of free, unreacted dye in your sample.
 - **Solution:** Purify the conjugate thoroughly after the labeling reaction using gel filtration (e.g., Sephadex G-25) or dialysis to remove all unconjugated dye.[2]
- **Nonspecific Binding:** The dye-conjugate may be binding non-specifically to other components in your sample.
 - **Solution:** Include blocking steps in your experimental protocol. For immunofluorescence, blocking with a protein like BSA can reduce nonspecific antibody binding.[11] Ensure adequate washing steps to remove unbound conjugate.[11]
- **Photobleaching and Autofluorescence:** While **ATTO 590** is photostable, intense or prolonged illumination can lead to photobleaching and increase background from cellular autofluorescence.

- Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed cell imaging.[11]

Experimental Protocols

General Protein Labeling with ATTO 590 NHS-ester

This protocol is a general guideline for labeling proteins with amine-reactive **ATTO 590** NHS-ester. Optimization may be required for specific proteins.

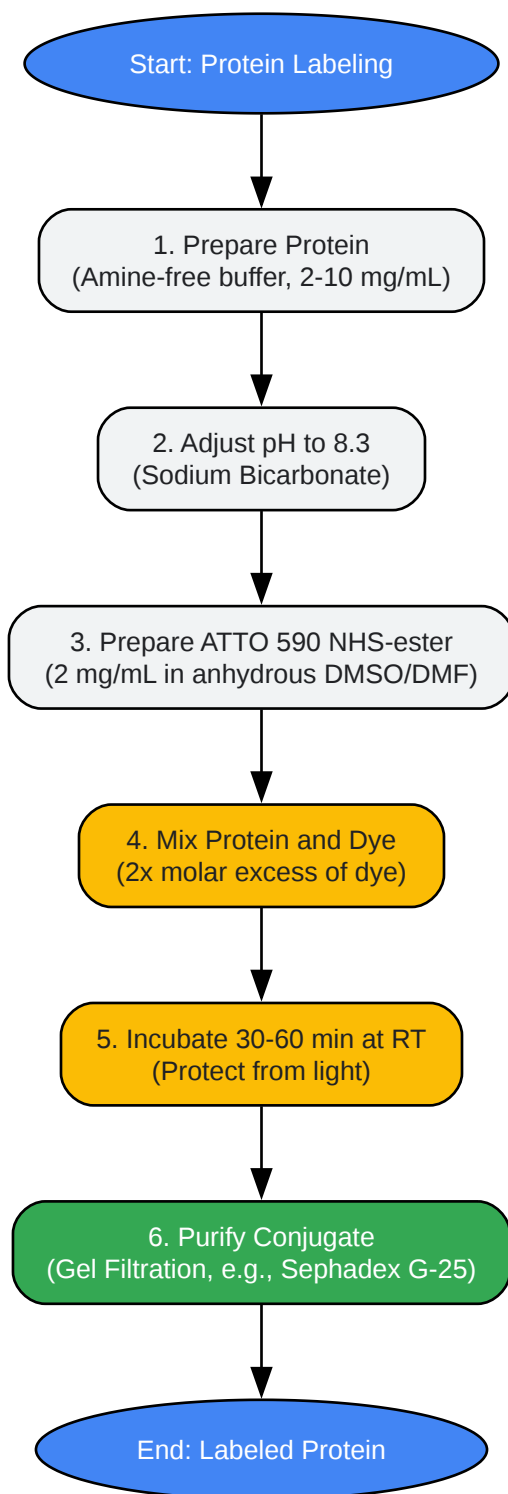
Materials:

- Protein to be labeled (in amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
- **ATTO 590** NHS-ester
- Anhydrous, amine-free DMF or DMSO
- 1 M Sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- Protein Preparation: Ensure your protein solution is free of amine-containing substances. If necessary, perform a buffer exchange into a suitable buffer like PBS. Adjust the protein concentration to 2-10 mg/mL.
- pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final pH of 8.3.
- Dye Preparation: Allow the vial of **ATTO 590** NHS-ester to warm to room temperature. Prepare a 2 mg/mL solution of the dye in anhydrous, amine-free DMF or DMSO immediately before use.
- Labeling Reaction: Add a 2-fold molar excess of the dissolved **ATTO 590** NHS-ester to the protein solution while gently stirring.

- Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.



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Caption: Workflow for protein labeling with **ATTO 590** NHS-ester.

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